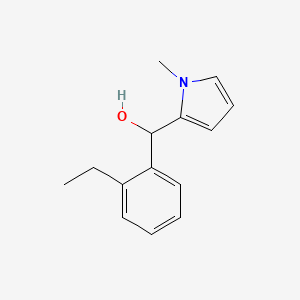

2-Ethylphenyl-(1-methyl-2-pyrrolyl)methanol

Description

2-Ethylphenyl-(1-methyl-2-pyrrolyl)methanol is a synthetic organic compound featuring a methanol backbone substituted with a 2-ethylphenyl group and a 1-methyl-2-pyrrolyl moiety. The pyrrolyl group is an aromatic heterocycle with a nitrogen atom, while the ethylphenyl substituent introduces hydrophobicity and steric bulk.

Properties

Molecular Formula |

C14H17NO |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

(2-ethylphenyl)-(1-methylpyrrol-2-yl)methanol |

InChI |

InChI=1S/C14H17NO/c1-3-11-7-4-5-8-12(11)14(16)13-9-6-10-15(13)2/h4-10,14,16H,3H2,1-2H3 |

InChI Key |

JPKZUICTLPANEW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1C(C2=CC=CN2C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylphenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 2-ethylphenylmagnesium bromide with 1-methyl-2-pyrrolecarboxaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent such as diethyl ether. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the desired product .

Industrial Production Methods

Industrial production of 2-Ethylphenyl-(1-methyl-2-pyrrolyl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. The product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Ethylphenyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines, and bases such as sodium hydroxide.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethylphenyl-(1-methyl-2-pyrrolyl)methanol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethylphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Compounds

*Estimated properties based on structural analogs.

†From pharmaceutical impurity profiles .

Key Observations :

- Aromaticity: The pyrrolyl group in 2-Ethylphenyl-(1-methyl-2-pyrrolyl)methanol confers aromaticity, unlike the saturated pyrrolidine ring in (R)-2-(1-Methylpyrrolidin-2-yl)ethanol . This difference impacts electronic properties and reactivity.

- Hydrophobicity : The ethylphenyl substituent likely increases lipophilicity compared to methoxyethyl or hydroxyethyl groups in analogs like Impurity E(EP) .

- Hydrogen Bonding : The hydroxyl group enables hydrogen bonding, similar to hydroxyphenyl derivatives in phosphonate compounds .

Physicochemical and Functional Differences

- Solubility: The ethylphenyl group may reduce aqueous solubility compared to smaller substituents like methylpyrrolidinyl in (R)-2-(1-Methylpyrrolidin-2-yl)ethanol .

- Steric Effects : Bulkier substituents (e.g., ethylphenyl vs. methoxyethyl in Impurity E(EP)) could hinder rotational freedom or binding in biological systems .

- Acidity/Basicity : The pyrrolyl nitrogen (pKa ~7 for similar compounds) is less basic than pyridinium groups (pKa ~4–5) but more basic than saturated pyrrolidines .

Biological Activity

2-Ethylphenyl-(1-methyl-2-pyrrolyl)methanol is an organic compound notable for its unique structural features, which include a phenyl ring with an ethyl substituent and a pyrrole derivative connected through a methanol linkage. This compound has gained attention in recent research due to its potential biological activities, particularly its interactions with various biological targets such as enzymes and receptors.

- Molecular Formula : C15H17N1O

- Molecular Weight : 215.29 g/mol

- IUPAC Name : (2-ethylphenyl)-(1-methylpyrrol-2-yl)methanol

Biological Activities

Research indicates that 2-Ethylphenyl-(1-methyl-2-pyrrolyl)methanol exhibits several potential biological activities, which can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes, enhancing its therapeutic potential.

- Binding Affinity : Studies focus on its binding affinity with biological targets, suggesting it could modulate receptor activity.

- Antioxidant Activity : Preliminary studies indicate possible antioxidant properties, which can contribute to cellular protection against oxidative stress.

Enzyme Interaction Studies

Research has shown that 2-Ethylphenyl-(1-methyl-2-pyrrolyl)methanol interacts with various enzymes, leading to significant inhibition profiles. For instance, studies have indicated that the compound's structure allows it to effectively bind to enzyme active sites, potentially blocking substrate access.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals interesting insights into the biological activity of 2-Ethylphenyl-(1-methyl-2-pyrrolyl)methanol:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Phenyl-(1-methyl-2-pyrrolyl)methanol | Phenyl ring without ethyl substituent | Similar biological activities but different solubility |

| 2-Methylphenyl-(1-methyl-2-pyrrolyl)methanol | Methyl instead of ethyl on phenyl | Variations in hydrophobicity affecting biological activity |

| 2-Ethylphenyl-(1-ethyl-2-pyrrolyl)methanol | Ethyl group on both phenyl and pyrrole | Potential differences in reactivity due to additional ethyl group |

The uniqueness of 2-Ethylphenyl-(1-methyl-2-pyrrolyl)methanol lies in its combination of hydrophobic (ethyl) and polar (hydroxymethyl) characteristics, influencing its solubility and interaction profiles compared to these similar compounds .

Understanding the mechanism of action is crucial for elucidating the therapeutic potential of 2-Ethylphenyl-(1-methyl-2-pyrrolyl)methanol. The compound's structural features may allow it to interact with specific molecular pathways involved in disease processes, such as inflammation or cancer progression.

Antioxidant Activity Assessment

Preliminary antioxidant activity assessments indicate that extracts containing this compound exhibit significant radical scavenging capabilities. The DPPH method has been employed to evaluate the antioxidant potential, showing promising results when compared to standard antioxidants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.